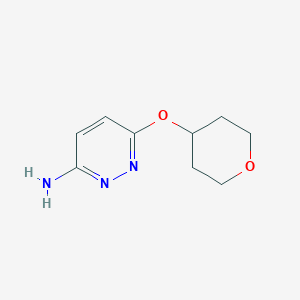
6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine is a chemical compound with the molecular formula C10H14N2O2. This compound is characterized by the presence of a pyridazine ring substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine typically involves the reaction of 3-pyridazinamine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
- 6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-amine
Uniqueness
6-(Tetrahydro-2H-pyran-4-yloxy)-3-pyridazinamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-(oxan-4-yloxy)pyridazin-3-amine |
InChI |
InChI=1S/C9H13N3O2/c10-8-1-2-9(12-11-8)14-7-3-5-13-6-4-7/h1-2,7H,3-6H2,(H2,10,11) |
Clave InChI |
CNJMHHZJAUEGAD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=NN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


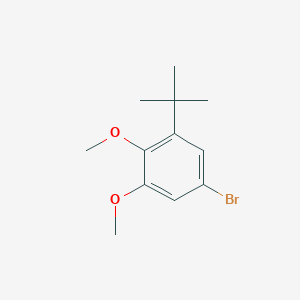

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
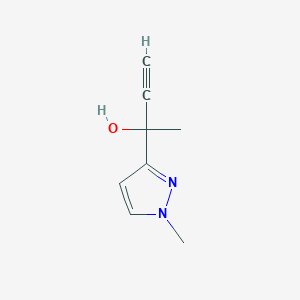
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
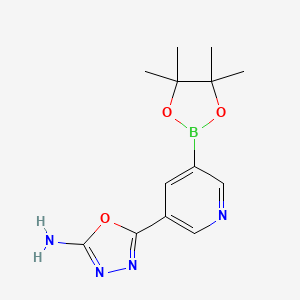
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)

dimethyl-](/img/structure/B13989057.png)
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
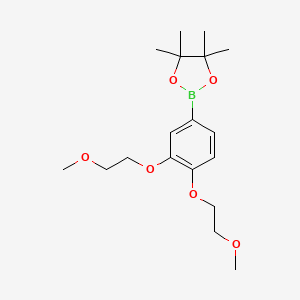
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
